Cas no 670271-23-5 (6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine)

6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine is a structurally complex heterocyclic compound featuring a thienopyridine core with multiple functional substituents. The presence of a 4-chlorophenyl group enhances lipophilicity, while the 4-methoxyphenyl moiety contributes to electronic modulation. The morpholine-4-carbonyl group improves solubility and potential bioavailability. This compound is of interest in medicinal chemistry due to its potential as a scaffold for kinase inhibitors or other biologically active agents. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for pharmaceutical research. The combination of aromatic and heterocyclic elements offers opportunities for structure-activity relationship studies in drug discovery.
6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine structure
670271-23-5 structure
Product Name:6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine
CAS No:670271-23-5
MF:C25H22ClN3O3S
MW:479.97848367691
CID:5418904
Update Time:2025-05-30

6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • [3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
    • 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine
    • Inchi: 1S/C25H22ClN3O3S/c1-31-18-8-4-15(5-9-18)19-14-20(16-2-6-17(26)7-3-16)28-24-21(19)22(27)23(33-24)25(30)29-10-12-32-13-11-29/h2-9,14H,10-13,27H2,1H3
    • InChI Key: RNYJUBBOAULLIO-UHFFFAOYSA-N
    • SMILES: C(C1SC2=NC(C3=CC=C(Cl)C=C3)=CC(C3=CC=C(OC)C=C3)=C2C=1N)(N1CCOCC1)=O

6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine Pricemore >>

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Additional information on 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno2,3-bpyridin-3-amine

Recent Advances in the Study of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (CAS: 670271-23-5)

In recent years, the compound 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (CAS: 670271-23-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This thienopyridine derivative has shown promising potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The unique structural features of this compound, including the presence of a morpholine moiety and a thienopyridine core, contribute to its diverse biological activities and make it a valuable candidate for further investigation.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 670271-23-5. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several protein kinases, including PI3K and mTOR, which are critical targets in cancer therapy. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to characterize the binding interactions between 670271-23-5 and its target proteins. Their findings suggest that the morpholine carbonyl group plays a crucial role in stabilizing the inhibitor-enzyme complex, while the chlorophenyl and methoxyphenyl substituents contribute to the compound's selectivity and potency.

In addition to its kinase inhibitory properties, 670271-23-5 has also been investigated for its anti-inflammatory effects. A recent preclinical study published in European Journal of Pharmacology (2024) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. The study further revealed that 670271-23-5 modulates the NF-κB signaling pathway, providing a potential mechanistic explanation for its anti-inflammatory activity. These findings position the compound as a promising lead for the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

The synthetic accessibility of 670271-23-5 has also been a subject of recent research. A 2024 publication in Organic & Biomolecular Chemistry described an optimized synthetic route that improves the overall yield and purity of the compound. The new protocol employs a one-pot cascade reaction involving a thienopyridine formation followed by a palladium-catalyzed cross-coupling, which significantly reduces the number of synthetic steps compared to previous methods. This advancement in synthetic methodology is expected to facilitate further structure-activity relationship studies and the development of analogs with enhanced pharmacological properties.

Looking ahead, the future research directions for 670271-23-5 appear promising. Several pharmaceutical companies have included this compound in their drug discovery pipelines, with particular interest in its potential as a multi-targeted therapeutic agent. Ongoing studies are exploring its combination therapy potential with existing anticancer drugs, as well as its application in other therapeutic areas such as neurodegenerative diseases. The compound's favorable physicochemical properties, including good solubility and metabolic stability, further enhance its prospects for clinical translation.

In conclusion, the growing body of research on 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (670271-23-5) underscores its significance as a versatile scaffold in medicinal chemistry. The recent findings regarding its kinase inhibitory and anti-inflammatory activities, coupled with advances in its synthetic accessibility, position this compound as a valuable tool for drug discovery and a promising candidate for further development. As research continues to unravel its full therapeutic potential, 670271-23-5 is likely to remain a focus of intense investigation in the chemical biology and pharmaceutical research communities.

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